

# An In-depth Technical Guide to Formaldehyde Probe 1 (FAP-1)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Kyoto probe 1*

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## Introduction

This technical guide provides a comprehensive overview of Formaldehyde Probe 1 (FAP-1), a fluorescent probe for the detection of formaldehyde (FA) in living cells. While the initial inquiry concerned "**Kyoto Probe 1**," it is important to clarify that **Kyoto Probe 1** (KP-1) is a fluorescent probe designed for the selective identification of undifferentiated human induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs). It is not utilized for formaldehyde detection. This guide focuses on FAP-1, a well-characterized and widely used probe for formaldehyde, to address the core scientific interest in fluorescent probes for this analyte.

Formaldehyde is a critical biological molecule, acting as both a metabolic intermediate and a potential cellular toxin. Understanding its spatial and temporal distribution is crucial for research in areas ranging from epigenetics to neurodegenerative diseases. FAP-1 is a powerful tool for these investigations, offering high sensitivity and selectivity for formaldehyde in complex biological environments.<sup>[1][2][3]</sup>

## Chemical Structure and Properties

FAP-1 is a reaction-based fluorescent probe built on a silicon rhodamine scaffold. Its design leverages the specific reactivity of a homoallylamine moiety with formaldehyde to induce a significant change in its fluorescence properties.

- Chemical Name: Formaldehyde Probe 1 (FAP-1)
- Core Scaffold: Silicon Rhodamine
- Reactive Moiety: Homoallylamine

The key to FAP-1's function is its ability to exist in two states: a weakly fluorescent, spirocyclized form and a highly fluorescent, open-ring form.<sup>[2]</sup> In the absence of formaldehyde, the homoallylamine group promotes the formation of the non-fluorescent spirocyclic lactone. The reaction with formaldehyde converts the amine into an aldehyde, which prevents spirocyclization and locks the probe in its fluorescent, open-ring state.<sup>[2]</sup>

## Quantitative Spectroscopic and Physicochemical Data

The following table summarizes the key quantitative properties of FAP-1 and its aldehyde product after reaction with formaldehyde.

Property	FAP-1 (pre-reaction)	FAP-1 Aldehyde (post-reaction)	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	~645 nm (weak)	~662 nm	
Emission Maximum ( $\lambda_{em}$ )	~662 nm (weak)	~680 nm	
Quantum Yield ( $\Phi$ )	0.36	>0.4 (significant increase)	
Molar Absorptivity ( $\epsilon$ )	190 M <sup>-1</sup> cm <sup>-1</sup> at 650 nm	Not explicitly stated	
Limit of Detection (LOD)	5 $\mu$ M	N/A	
Fluorescence Turn-On	~8-fold at 100 $\mu$ M FA (1 hr)	N/A	

## Selectivity

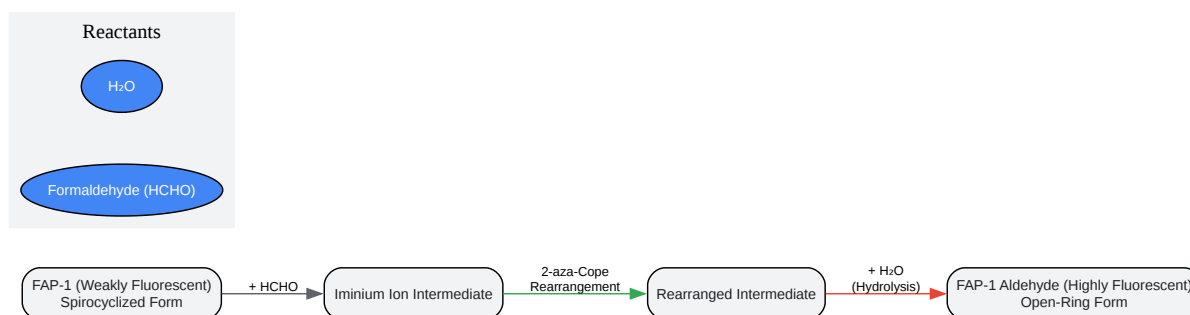
FAP-1 demonstrates high selectivity for formaldehyde over other biologically relevant reactive carbonyl species (RCS) and other analytes. The 2-aza-Cope rearrangement is highly specific to formaldehyde, and FAP-1 shows minimal to no fluorescence response to common cellular components and other aldehydes such as acetaldehyde, methylglyoxal, and 4-hydroxynonenal.

## Reaction Mechanism with Formaldehyde

The detection of formaldehyde by FAP-1 is based on a tandem reaction involving a condensation and a subsequent 2-aza-Cope rearrangement. This reaction is highly specific and efficient under physiological conditions.

- **Condensation:** The homoallylamine group of FAP-1 reacts with formaldehyde to form an unstable iminium ion intermediate.
- **2-aza-Cope Rearrangement:** This intermediate undergoes a rapid, irreversible-sigmatropic rearrangement, a key step that confers selectivity for formaldehyde.
- **Hydrolysis:** The rearranged product is quickly hydrolyzed to yield the final aldehyde product, which is a highly fluorescent, open-form of the silicon rhodamine dye.

This reaction pathway is illustrated in the signaling pathway diagram below.



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## FAP-1 Reaction Mechanism with Formaldehyde.

# Experimental Protocols

The following is a generalized protocol for the use of FAP-1 for the detection of formaldehyde in live cells using fluorescence microscopy. This protocol may require optimization depending on the cell type and experimental conditions.

## Reagent Preparation

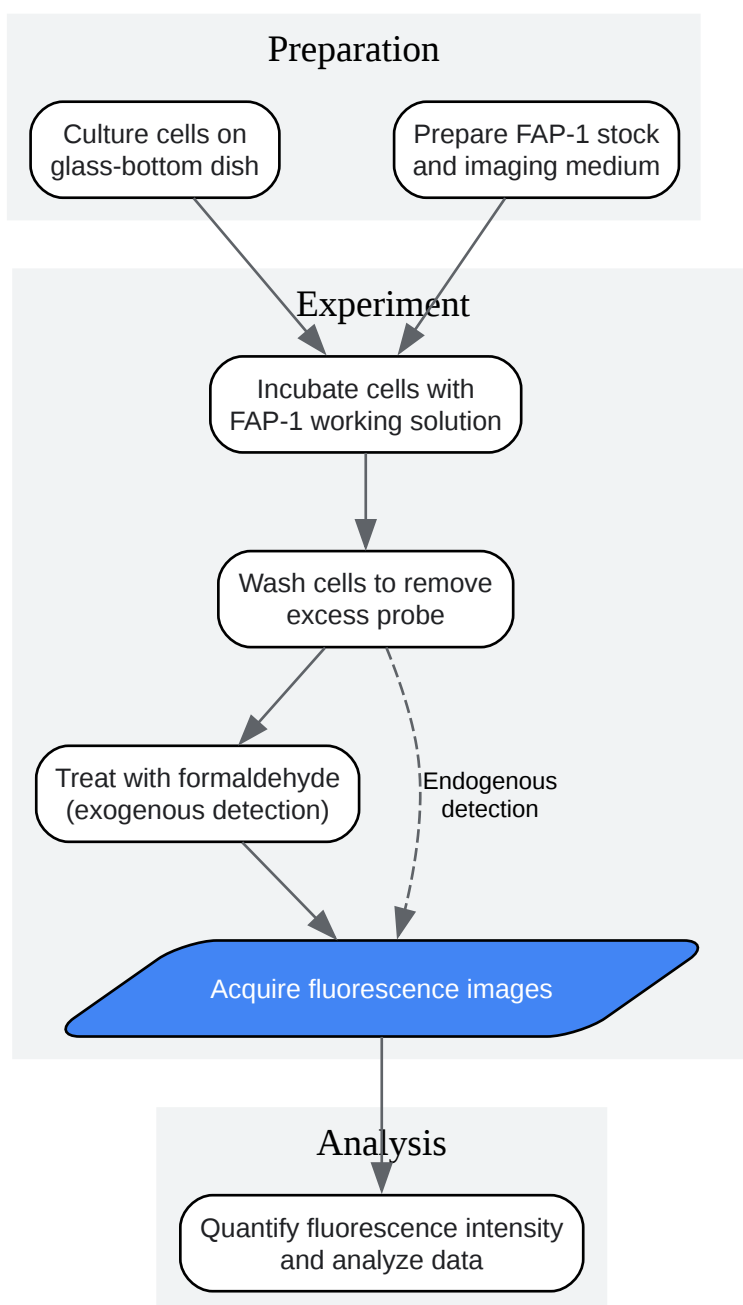
- **FAP-1 Stock Solution:** Prepare a 1 mM stock solution of FAP-1 in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
- **Imaging Medium:** Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or a serum-free cell culture medium appropriate for your cells.

## Live-Cell Imaging Protocol

- **Cell Culture:** Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy and culture until they reach the desired confluency.
- **Probe Loading:**
  - Dilute the 1 mM FAP-1 stock solution in the imaging medium to a final working concentration (typically 5-10  $\mu$ M).
  - Remove the culture medium from the cells and wash once with the imaging medium.
  - Add the FAP-1 loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO<sub>2</sub> incubator.
- **Washing:** Remove the loading solution and wash the cells twice with fresh imaging medium to remove any excess probe.
- **Formaldehyde Treatment (Optional):**
  - To detect exogenous formaldehyde, prepare a solution of formaldehyde in the imaging medium at the desired concentration.

- Add the formaldehyde solution to the cells and incubate for the desired time (e.g., 30-60 minutes).
- For endogenous formaldehyde detection, proceed directly to imaging after the washing step.
- Fluorescence Microscopy:
  - Mount the dish or slide on a fluorescence microscope equipped with appropriate filters for near-infrared dyes.
  - Excite the sample at ~640-660 nm and collect the emission at ~670-720 nm.
  - Acquire images at different time points to monitor the fluorescence changes.

The overall experimental workflow is depicted in the diagram below.



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### Experimental Workflow for FAP-1.

## Conclusion

Formaldehyde Probe 1 (FAP-1) is a highly effective and selective tool for the fluorescent detection of formaldehyde in living systems. Its mechanism, based on the 2-aza-Cope rearrangement, provides a robust turn-on fluorescence signal in the near-infrared range,

making it well-suited for live-cell imaging with minimal background interference. This guide provides the essential information on its chemical properties, reaction mechanism, and a practical protocol for its application, enabling researchers to effectively utilize FAP-1 in their studies of formaldehyde biology.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Formaldehyde Probe 1 (FAP-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378529#chemical-structure-and-properties-of-kyoto-probe-1]

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Address: 3281 E Guasti Rd

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